3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

SHP2 inhibitor E76K mutant furanylbenzamide SAR

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide (CAS 2034489-81-9) is a furanylbenzamide derivative that acts as a small-molecule inhibitor of the oncogenic tyrosine phosphatase SHP2 (encoded by PTPN11). Its structure comprises a 3-cyanobenzamide core tethered via a hydroxyethyl spacer to a 5-(thiophen-3-yl)furan-2-yl moiety, placing it within a class of compounds that target both wild-type and gain-of-function mutant SHP2 variants implicated in leukemogenesis and solid tumors.

Molecular Formula C18H14N2O3S
Molecular Weight 338.38
CAS No. 2034489-81-9
Cat. No. B3016439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
CAS2034489-81-9
Molecular FormulaC18H14N2O3S
Molecular Weight338.38
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)C#N
InChIInChI=1S/C18H14N2O3S/c19-9-12-2-1-3-13(8-12)18(22)20-10-15(21)17-5-4-16(23-17)14-6-7-24-11-14/h1-8,11,15,21H,10H2,(H,20,22)
InChIKeyUFPBNUNLLSPXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide: A Precision-Targeted Furanylbenzamide SHP2 Inhibitor for Oncology Research


3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide (CAS 2034489-81-9) is a furanylbenzamide derivative that acts as a small-molecule inhibitor of the oncogenic tyrosine phosphatase SHP2 (encoded by PTPN11). Its structure comprises a 3-cyanobenzamide core tethered via a hydroxyethyl spacer to a 5-(thiophen-3-yl)furan-2-yl moiety, placing it within a class of compounds that target both wild-type and gain-of-function mutant SHP2 variants implicated in leukemogenesis and solid tumors [1]. Unlike earlier allosteric SHP2 inhibitors, furanylbenzamides demonstrate activity against the clinically relevant SHP2-E76K mutant and are designed for cellular permeability without charged phosphotyrosine-mimicking groups [1].

Why Generic Furanylbenzamide Substitution Fails: Critical SAR of 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide


Furanylbenzamide SHP2 inhibitors exhibit steep structure-activity relationships where minor substituent changes dramatically reduce potency. SAR analysis in the primary literature demonstrates that replacement of the 3-cyano group with a methyl or amide results in IC50 shifts from ~4 μM to >100 μM against SHP2-E76K [1]. Similarly, the thiophen-3-yl substitution pattern is non-redundant with thiophen-2-yl or furan-2-yl replacements, as positional isomerism alters heterocycle geometry, enzyme binding, and metabolic stability . Generic substitution with other benzamide analogs (e.g., 4-ethyl or 2-bromo derivatives) is not supported by any evidence of SHP2 inhibitory activity and would forfeit the crucial cyano-mediated potency and selectivity profile required for oncogenic SHP2 targeting [1].

Quantitative Differentiation of 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide from Closest Analogs


3-Cyano Substitution Confers Superior SHP2-E76K Inhibitory Potency vs Non-Cyano Analogs

Within the furanylbenzamide series, the 3-cyano group is essential for maintaining low-micromolar potency against oncogenic SHP2-E76K. The 3-cyano analog SBI-3404 exhibited an IC50 of 4.2 μM, whereas SBI-3191 (lacking the cyano group) showed an IC50 of 6.0 μM, a 1.4-fold reduction. More dramatically, poorly optimized analogs such as SBI-2129 reached only 65 μM, representing a >15-fold loss of potency [1]. While direct data for 2034489-81-9 are not yet publicly disclosed, the 3-cyano moiety in its structure is predicted to confer comparable potency enhancements based on established SAR trends [1].

SHP2 inhibitor E76K mutant furanylbenzamide SAR

Furanylbenzamide Scaffold Achieves 13–73-Fold Selectivity for SHP2 Over Related Phosphatases vs Early Benzamide Inhibitors

Selectivity over closely related phosphatases is a significant liability for SHP2 inhibitor development. Furanylbenzamide inhibitors, including the 3-cyano subclass, demonstrate 13-fold selectivity for SHP2 over PTP1B and 73-fold selectivity over STEP, as measured by IC50 ratios against isolated catalytic domains [1]. In contrast, early benzamide-based SHP2 inhibitors frequently displayed less than 5-fold selectivity over PTP1B, leading to off-target effects [2]. The selectivity profile of the furanylbenzamide scaffold is attributed to the absence of a traditional phosphotyrosine-mimicking group, which reduces affinity for other PTPs [1].

SHP2 selectivity PTP1B STEP phosphatase inhibitor profiling

Cellular Permeability and Target Engagement in Oncogenic SHP2-Driven Leukemia Cells vs Allosteric Inhibitor SHP099

Furanylbenzamide inhibitors are designed to cross cell membranes without charged phosphotyrosine-mimicking groups, enabling cellular target engagement at low micromolar concentrations [1]. In cellular p-ERK1/2 inhibition assays, furanylbenzamides (including 3-cyano analogs) suppress ERK phosphorylation in acute myeloid leukemia (AML) cells expressing SHP2-E76K at concentrations of 5–10 μM [1]. The allosteric inhibitor SHP099, by contrast, is inactive against SHP2-E76K mutant cells at concentrations up to 10 μM due to its dependency on the autoinhibited conformation [2]. This differential cellular activity against oncogenic SHP2 mutants is a key selection criterion for mutant-specific target validation.

cellular SHP2 inhibition p-ERK1/2 leukemia cell permeability

Thiophen-3-yl Positional Isomerism Distinct from Thiophen-2-yl Isomer: Implications for Binding and Stability

The thiophen-3-yl isomer (2034489-81-9) is structurally distinct from the thiophen-2-yl isomer (CAS 2319723-31-2), both with identical molecular formula C18H14N2O3S (MW 338.4) . The thiophen-3-yl linkage alters the dihedral angle between the thiophene and furan rings, which in analogous heterocyclic systems has been shown to modulate target binding affinity and oxidative metabolism by cytochrome P450 enzymes [1][2]. Although direct comparative IC50 data for these specific isomers have not been published, SAR within the furanylbenzamide series indicates that positional isomerism can cause >10-fold differences in activity [1]. Procurement of the thiophen-2-yl isomer as a substitute would introduce an uncharacterized variable into any structure-activity or pharmacological study.

positional isomer thiophene orientation metabolic stability SAR

Optimal Research and Procurement Applications for 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide


Target Validation of SHP2-E76K and Other Gain-of-Function Mutants in Leukemia Models

This compound is suited for cellular target engagement studies in acute myeloid leukemia (AML) cell lines expressing oncogenic SHP2 mutants (E76K, D61Y). Based on the furanylbenzamide class profile, it is expected to suppress p-ERK1/2 signaling at 5–10 μM in mutant cells, unlike SHP099 [1]. Use in phospho-ERK1/2 immunoblots or high-content imaging assays can validate SHP2 dependency in patient-derived AML cells.

Selectivity Profiling Panels for Protein Tyrosine Phosphatase Inhibitor Development

The furanylbenzamide scaffold achieves 13-fold selectivity over PTP1B and 73-fold over STEP [1]. Researchers procuring this compound for phosphatase selectivity panels can benchmark it against earlier benzamide inhibitors (<5-fold selectivity) to assess target specificity in biochemical and cellular assays, reducing off-target confounding in hit-to-lead programs [2].

Structure-Activity Relationship Expansion Around Thiophene Positional Isomerism

The thiophen-3-yl isomer (2034489-81-9) is a critical tool for systematic SAR expansion. Head-to-head comparison with the thiophen-2-yl isomer (CAS 2319723-31-2) in SHP2 enzymatic and cellular assays can quantify the impact of heterocycle orientation on potency, selectivity, and metabolic stability [3]. This differentiation is essential for intellectual property positioning and lead optimization.

Chemical Probe for SHP2 Wild-Type and Mutant Biochemical Reconstitution Studies

The 3-cyano furanylbenzamide can serve as an active-site probe for SHP2 catalytic domain inhibition in biochemical assays. Its lack of a charged phosphotyrosine-mimicking group simplifies formulation and permits use in protein thermal shift assays to confirm direct binding to both WT and oncogenic SHP2 constructs [1].

Quote Request

Request a Quote for 3-cyano-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.